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Introduction
The Bucherer-Bergs reaction is a classic multicomponent reaction that provides an efficient

pathway to 5,5-disubstituted hydantoins, including spirohydantoins.[1][2][3] This reaction, first

independently reported by Bucherer and Bergs, involves the condensation of a ketone with a

cyanide salt (like potassium or sodium cyanide) and ammonium carbonate in an aqueous or

alcoholic medium.[1] Spirohydantoins, a key class of heterocyclic compounds, are considered

"privileged structures" in medicinal chemistry due to their prevalence in a wide array of

biologically active molecules.[3][4] Their rigid spirocyclic core offers a unique three-dimensional

scaffold for drug design.[5]

These compounds have shown significant therapeutic potential, including applications as

inhibitors of p300/CBP histone acetyltransferases for cancer therapy, aldose reductase

inhibitors, and as agents active in the central nervous system.[6][7][8] The Bucherer-Bergs

reaction offers a straightforward and versatile method for accessing these valuable molecular

architectures.[9]

Reaction Mechanism and Stereochemistry
The reaction proceeds through the initial formation of a cyanohydrin from the starting ketone.[1]

This is followed by a reaction with ammonia, derived from ammonium carbonate, to form an
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aminonitrile via an SN2 reaction.[1][10] The aminonitrile's amino group then performs a

nucleophilic addition to carbon dioxide (also from ammonium carbonate) to yield a cyano-

containing carbamic acid.[1][11] Intramolecular cyclization of this intermediate leads to a 5-

imino-oxazolidin-2-one, which subsequently rearranges through an isocyanate intermediate to

furnish the final 5,5-disubstituted hydantoin product.[1][11]

In the context of spirohydantoins derived from cyclic ketones, the reaction is thermodynamically

controlled, generally yielding the product with the C-4 carbonyl group of the hydantoin ring in

the less sterically hindered position.[2] For instance, the reaction with 4-tert-

butylcyclohexanone predominantly yields the isomer where the C-4 carbonyl is in the less

hindered equatorial position.[2]

Applications in Drug Discovery
Spirohydantoins are integral to the development of novel therapeutics. Notable examples

include:

p300/CBP Histone Acetyltransferase Inhibitors: A novel spirohydantoin was discovered as a

selective and orally bioavailable inhibitor of p300/CBP histone acetyltransferases, which are

implicated in various cancers. This compound demonstrated improved potency and

pharmacokinetic properties compared to earlier leads.[6][8]

Aldose Reductase Inhibitors: Spirohydantoins have been investigated as inhibitors of aldose

reductase, an enzyme involved in diabetic complications.[7]

Central Nervous System (CNS) Active Compounds: Libraries of spirohydantoins fused to

pyrrolidine rings have been synthesized, leveraging the 2-arylethyl amine moiety, a common

feature in CNS-active compounds.[12]

Antiepileptic Agents: The well-known antiepileptic drug phenytoin, a diphenylhydantoin, can

be synthesized using the Bucherer-Bergs reaction, showcasing the reaction's relevance in

producing established pharmaceuticals.[2][9]

Experimental Protocols
General Protocol for the Synthesis of Spirohydantoins
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This protocol is a generalized procedure based on typical Bucherer-Bergs reaction conditions.

[1][2][3]

Materials:

Cyclic ketone (1 equivalent)

Potassium cyanide (KCN) or Sodium cyanide (NaCN) (2 equivalents)[1]

Ammonium carbonate ((NH₄)₂CO₃) (2 equivalents)[1]

Ethanol or Water (as solvent)[1]

Hydrochloric acid (HCl) for workup[1]

Procedure:

In a suitable reaction vessel, combine the cyclic ketone, potassium cyanide, and ammonium

carbonate in a 1:2:2 molar ratio.[1]

Add the solvent (e.g., 50-60% aqueous ethanol) to the mixture.[2][9]

Heat the reaction mixture to 60-100°C with stirring.[1][3] The reaction time can vary from a

few hours to overnight, depending on the substrate.[2] For less reactive ketones, heating in a

closed vessel at higher temperatures (e.g., 110°C) may be necessary to improve yields.[2][9]

Monitor the reaction progress using an appropriate technique (e.g., TLC).

Upon completion, cool the reaction mixture to room temperature.

Carefully acidify the mixture with hydrochloric acid to precipitate the spirohydantoin product.

[1]

Collect the precipitate by filtration and wash it with cold water.

Purify the crude product by recrystallization, typically from an ethanol/water mixture.[1]
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Safety Precautions: This reaction involves highly toxic cyanides. All manipulations should be

performed in a well-ventilated fume hood, and appropriate personal protective equipment

(gloves, safety glasses) must be worn. Cyanide waste must be quenched and disposed of

according to institutional safety protocols.

Example Protocol: Synthesis of 5,5-Diphenylhydantoin
(Phenytoin)
This protocol is adapted from the described synthesis of phenytoin.[2][9]

Materials:

Benzophenone (1 equivalent)

Sodium cyanide (NaCN) (2 equivalents)

Ammonium carbonate ((NH₄)₂CO₃) (2 equivalents)

60% Aqueous Ethanol

Procedure:

Combine benzophenone, sodium cyanide, and ammonium carbonate in a pressure vessel.

Add 60% aqueous ethanol as the solvent.

Seal the vessel and heat the mixture to 110°C for an extended period (e.g., 90 hours) to

achieve a good yield.[2][9]

After cooling, work up the reaction as described in the general protocol to isolate and purify

the phenytoin.

Quantitative Data Summary
The following table summarizes representative quantitative data for the Bucherer-Bergs

synthesis of spirohydantoins and related hydantoins.
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Starting
Ketone

Product
Reaction
Conditions

Yield (%) Purity (%) Reference

β-Aryl

pyrrolidines

Spiro-fused

hydantoins

Not specified

in abstract

58-100 (87

avg.)

51-100 (87

avg.)
[12]

Benzophenon

e
Phenytoin

(NH₄)₂CO₃,

NaCN, 60%

EtOH, 58-

62°C, 10 h

7 Not specified [2][9]

Benzophenon

e
Phenytoin

(NH₄)₂CO₃,

NaCN, 60%

EtOH, 58-

62°C, 90 h

67 Not specified [2][9]

Benzophenon

e
Phenytoin

(NH₄)₂CO₃,

NaCN, 60%

EtOH, 110°C

(closed

vessel)

75 Not specified [2][9]

Diagrams

Starting Materials

Reaction Intermediates Final Product

Cyclic Ketone Cyanohydrin+ KCN

KCN, (NH4)2CO3

Aminonitrile+ NH3 Cyano-carbamic acid+ CO2 5-Imino-oxazolidin-2-one

Intramolecular
cyclization SpirohydantoinRearrangement

Click to download full resolution via product page

Caption: Bucherer-Bergs reaction mechanism for spirohydantoin synthesis.
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1. Combine Reactants
(Ketone, KCN, (NH4)2CO3)

2. Heat Reaction Mixture
(60-100°C)

3. Monitor Progress (TLC)

4. Cool and Acidify (HCl)

5. Filter and Wash Precipitate

6. Recrystallize Product

7. Characterize Final Product

Click to download full resolution via product page

Caption: General experimental workflow for spirohydantoin synthesis.
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Caption: Inhibition of the p300/CBP signaling pathway by spirohydantoins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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